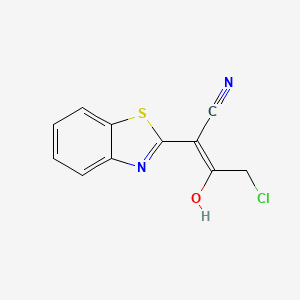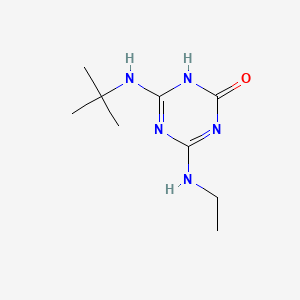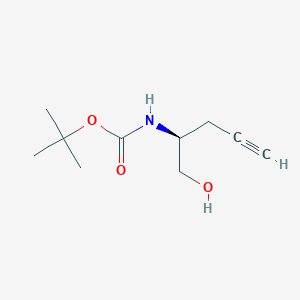
Boc-2-Propargyl-L-glycinol
Übersicht
Beschreibung
Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .
Molecular Structure Analysis
The InChI key for this compound is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acid Derivatives
Boc-2-Propargyl-L-glycinol has been used in the synthesis of protected amino acid derivatives. A study demonstrates the use of zinc-mediated reactions with allylic, benzylic, and propargylic halides to afford Boc-protected amino acid derivatives (Abood & Nosal, 1994).
Peptide Research
It has also been integrated into a protected tripeptide for studying effects on prolyl 4-hydroxylase activity and collagen biosynthesis, showcasing its relevance in peptide research (Willisch, Hiller, Hemmasi, & Bayer, 1991).
Glycogen Phosphorylase Inhibition
In the context of type 2 diabetes research, this compound derivatives have been evaluated as glycogen phosphorylase inhibitors, contributing to structure-activity studies in this area (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).
Synthesis of Glycosyl Carbamates
The compound has been used in the synthesis of glycosyl carbamates from propargyl 1,2-orthoesters, highlighting its role in the creation of complex organic molecules (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).
Native Chemical Ligation
This compound derivatives have been utilized in native chemical ligation processes, important for peptide and protein synthesis (Crich & Banerjee, 2007).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Boc-2-Propargyl-L-glycinol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein structures and functions. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in organic synthesis and biochemistry
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, although detailed studies on its specific effects on different cell types are limited . It is hypothesized that this compound may affect cell signaling pathways by modulating the activity of certain enzymes and proteins, thereby influencing gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a Lewis acid, donating an electron pair to form covalent bonds with nucleophiles This property allows the compound to interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in different conditions, including temperature and pH, can influence its long-term effects on cellular function . Studies on the temporal effects of this compound in in vitro and in vivo settings are limited, but it is essential to consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity and ensure the desired biochemical effects. Studies on the dosage effects of this compound in animal models are necessary to establish safe and effective usage guidelines.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in metabolic flux and its effects on metabolite levels are areas of interest for researchers studying its potential applications in biochemistry and medicine. Understanding the metabolic pathways of this compound can provide insights into its mechanisms of action and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its biochemical activity and function. Detailed studies on the transport and distribution of this compound are necessary to understand its behavior in biological systems fully.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall biochemical effects
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650659 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763122-73-2 | |
| Record name | tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

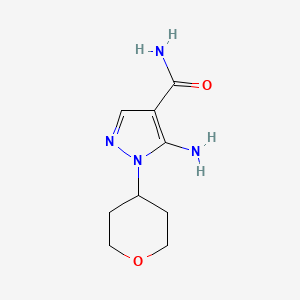
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
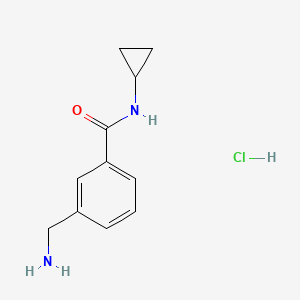

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
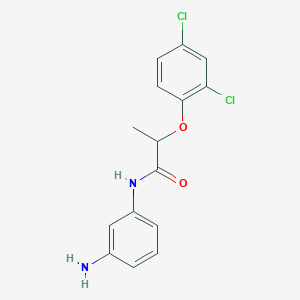
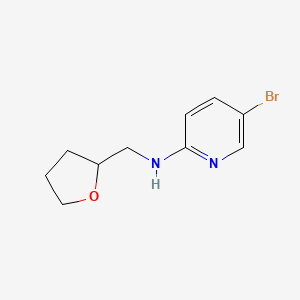
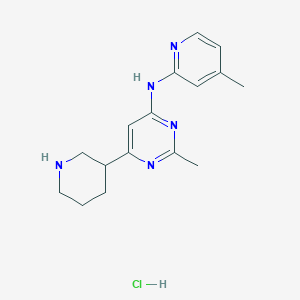
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
